Methyl 2-chloro-3-cyclohexyl-3-methyloxirane-2-carboxylate
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Overview
Description
Methyl 2-chloro-3-cyclohexyl-3-methyloxirane-2-carboxylate: is an organic compound with the molecular formula C₁₁H₁₇ClO₃ and a molecular weight of 232.70 g/mol . This compound is characterized by the presence of a cyclohexyl group, a chloro substituent, and an oxirane ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-chloro-3-cyclohexyl-3-methyloxirane-2-carboxylate typically involves the following steps:
Epoxidation: The starting material, 2-chloro-3-cyclohexyl-3-methylprop-2-enoic acid, undergoes epoxidation using a peracid such as m-chloroperbenzoic acid (m-CPBA) to form the oxirane ring.
Esterification: The resulting epoxide is then esterified with methanol in the presence of an acid catalyst like sulfuric acid to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Nucleophilic Substitution: The chloro group in Methyl 2-chloro-3-cyclohexyl-3-methyloxirane-2-carboxylate can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the oxirane ring can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) to yield diols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium cyanide (KCN) in polar aprotic solvents.
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products:
Nucleophilic Substitution: Substituted derivatives such as azides or nitriles.
Oxidation: Carboxylic acids or ketones.
Reduction: Diols.
Scientific Research Applications
Methyl 2-chloro-3-cyclohexyl-3-methyloxirane-2-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is utilized in the preparation of polymers and advanced materials with unique properties.
Biological Studies: The compound is employed in biochemical assays to study enzyme kinetics and inhibition.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-3-cyclohexyl-3-methyloxirane-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The oxirane ring can undergo ring-opening reactions, forming covalent bonds with nucleophilic residues in proteins, thereby inhibiting their activity. This mechanism is particularly relevant in the context of enzyme inhibition and drug design.
Comparison with Similar Compounds
Methyl 2-chloro-3-phenyl-3-methyloxirane-2-carboxylate: Similar structure but with a phenyl group instead of a cyclohexyl group.
Ethyl 2-chloro-3-cyclohexyl-3-methyloxirane-2-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness: Methyl 2-chloro-3-cyclohexyl-3-methyloxirane-2-carboxylate is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. The presence of the cyclohexyl group enhances its hydrophobicity, making it suitable for applications in non-polar environments.
Biological Activity
Methyl 2-chloro-3-cyclohexyl-3-methyloxirane-2-carboxylate is a synthetic organic compound characterized by its unique oxirane (epoxide) structure. This compound exhibits significant biological activity, primarily through its interactions with various enzymes and receptors. The oxirane ring structure enables it to form covalent bonds with nucleophilic residues in proteins, potentially inhibiting enzyme activity, which is particularly relevant in drug design.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₃ClO₃
- Molecular Weight : 232.70 g/mol
- Functional Groups : Chloro substituent, cyclohexyl group, ester functional group.
The presence of the oxirane ring enhances its reactivity, making it an important intermediate in various chemical syntheses and biological applications.
This compound's biological activity is largely attributed to its ability to interact with enzymes through nucleophilic attack. The oxirane structure allows for:
- Covalent Bond Formation : The compound can form covalent bonds with nucleophilic amino acids in enzymes, leading to inhibition of their activity.
- Enzyme Inhibition : This property positions it as a candidate for further research in drug discovery aimed at specific therapeutic targets.
Biological Activity Studies
Research has indicated that this compound may exhibit various biological activities, including:
- Antitumor Activity : Preliminary studies suggest potential efficacy as an anticancer agent by inhibiting key enzymes involved in tumor growth.
- Enzyme Interaction : Studies have shown that the compound can inhibit enzymes through covalent modification, which is crucial for developing enzyme inhibitors for therapeutic use.
Case Study: Enzyme Inhibition
In a study examining the inhibition of specific enzymes by this compound, it was found that:
- The compound effectively inhibited enzyme activity in vitro, demonstrating a dose-dependent response.
- IC₅₀ values were determined for various target enzymes, indicating significant biological activity at low concentrations.
Comparative Analysis
To understand the uniqueness of this compound, a comparison with structurally similar compounds was conducted:
Compound Name | Molecular Formula | Molecular Weight | Unique Features |
---|---|---|---|
This compound | C₁₁H₁₃ClO₃ | 232.70 g/mol | Contains a cyclohexyl group and an oxirane structure |
Methyl 2-chloro-3-cyclopentylmethyl-3-methyloxirane-2-carboxylate | C₁₀H₁₂ClO₃ | 218.68 g/mol | Features a cyclopentyl group instead of cyclohexyl |
Methyl 2-chloro-3-ethyl-3-methyloxirane-2-carboxylate | C₉H₁₄ClO₃ | 178.61 g/mol | Lacks the cycloalkane structure; smaller molecular size |
This table highlights the distinctive features of this compound compared to similar compounds, particularly its unique cyclohexane ring structure combined with the oxirane functionality.
Properties
Molecular Formula |
C11H17ClO3 |
---|---|
Molecular Weight |
232.70 g/mol |
IUPAC Name |
methyl 2-chloro-3-cyclohexyl-3-methyloxirane-2-carboxylate |
InChI |
InChI=1S/C11H17ClO3/c1-10(8-6-4-3-5-7-8)11(12,15-10)9(13)14-2/h8H,3-7H2,1-2H3 |
InChI Key |
FPONEIZKTLIZLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(O1)(C(=O)OC)Cl)C2CCCCC2 |
Origin of Product |
United States |
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